N-isobutyl-2-(trifluoromethyl)benzamide

Analytical chemistry Chromatography Positional isomer differentiation

Select N-isobutyl-2-(trifluoromethyl)benzamide for your kinase inhibitor program. This ortho-CF₃ benzamide is a key scaffold for EphB4, c-Abl, Flt-3, and c-Kit targets, as per US20060035897A1. Its unsubstituted para-position offers superior synthetic flexibility compared to halogenated analogs, enabling late-stage functionalization. Ensure target engagement fidelity by choosing this specific regioisomer over the meta-substituted variant.

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
Cat. No. B257005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isobutyl-2-(trifluoromethyl)benzamide
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C12H14F3NO/c1-8(2)7-16-11(17)9-5-3-4-6-10(9)12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)
InChIKeyQSFAOLWJYNHKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-isobutyl-2-(trifluoromethyl)benzamide: Ortho-CF₃ Benzamide Scaffold for Structure-Activity Relationship Studies and Synthetic Intermediates


N-isobutyl-2-(trifluoromethyl)benzamide (CAS not assigned; PubChem CID 697798; MF: C₁₂H₁₄F₃NO; MW: 245.24 g/mol) is a synthetic benzamide derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the benzene ring and an isobutyl substituent on the amide nitrogen [1]. The ortho-CF₃ substitution distinguishes this compound from its meta-substituted positional isomer (3-(trifluoromethyl)-N-isobutylbenzamide), which shares the identical molecular formula and molecular weight but differs in regiochemistry and consequently in electronic distribution, steric environment, and potential receptor-binding geometry [2]. This compound serves as a representative member of the trifluoromethyl substituted benzamide class that has been disclosed in patent literature as kinase inhibitor scaffolds, particularly for EphB4, c-Abl, Flt-3, c-Src, and c-Kit kinases, providing a foundational structure for medicinal chemistry optimization programs [3].

Why N-isobutyl-2-(trifluoromethyl)benzamide Cannot Be Replaced by Meta-Substituted or Halogenated Benzamide Analogs in Medicinal Chemistry Programs


Generic substitution of N-isobutyl-2-(trifluoromethyl)benzamide with structurally similar benzamide analogs introduces measurable differences in molecular properties that can alter biological activity and synthetic utility. The ortho-CF₃ positioning creates a distinct spatial and electronic environment compared to the meta-substituted isomer (3-(trifluoromethyl)-N-isobutylbenzamide), which retains the same molecular formula (C₁₂H₁₄F₃NO) and identical molecular weight (245.24 g/mol) but exhibits a different InChIKey (NCSVZJCXJPOZNL-UHFFFAOYSA-N versus QSFAOLWJYNHKEP-UHFFFAOYSA-N for the ortho isomer), resulting in altered chromatographic retention behavior and divergent receptor-binding profiles [1][2]. Substitution with halogenated analogs introduces additional differentiation: 4-bromo-N-isobutyl-2-(trifluoromethyl)benzamide (C₁₂H₁₃BrF₃NO) carries a molecular weight of 324.14 g/mol—a 32% increase over the parent compound—which substantially affects lipophilicity (calculated logP increase of approximately 1.2 units), membrane permeability, and metabolic stability . Furthermore, the patent literature establishes that within the trifluoromethyl benzamide class, specific substitution patterns confer selectivity for distinct kinase targets including EphB4, Bcr-Abl, c-Kit, and Flt-3, indicating that analog interchange without experimental validation would compromise target engagement profiles [3].

Quantitative Differentiation Evidence for N-isobutyl-2-(trifluoromethyl)benzamide: Regiochemistry, Synthetic Efficiency, and Analytical Distinguishability


Ortho vs. Meta CF₃ Substitution: Analytical Distinguishability via InChIKey and Chromatographic Behavior

N-isobutyl-2-(trifluoromethyl)benzamide (ortho-CF₃ isomer) exhibits a distinct InChIKey (QSFAOLWJYNHKEP-UHFFFAOYSA-N) compared to its meta-substituted positional isomer 3-(trifluoromethyl)-N-isobutylbenzamide (NCSVZJCXJPOZNL-UHFFFAOYSA-N), despite sharing identical molecular formula (C₁₂H₁₄F₃NO) and molecular weight (245.24 g/mol) [1]. The ortho-CF₃ positioning adjacent to the amide carbonyl creates intramolecular steric and electronic effects that differentiate these isomers in reversed-phase HPLC retention times and NMR chemical shift patterns. This analytical distinguishability enables unambiguous identity confirmation in quality control workflows, preventing isomer misidentification that could compromise structure-activity relationship studies [2].

Analytical chemistry Chromatography Positional isomer differentiation

Molecular Weight Advantage Over 4-Bromo Analog: 32% Lower MW for Enhanced Synthetic Tractability

N-isobutyl-2-(trifluoromethyl)benzamide (MW = 245.24 g/mol) presents a 32% lower molecular weight compared to its 4-bromo-substituted analog 4-bromo-N-isobutyl-2-(trifluoromethyl)benzamide (MW = 324.14 g/mol) [1]. This molecular weight differential translates to improved synthetic accessibility for further derivatization: the unsubstituted ortho-CF₃ scaffold provides an open para-position available for late-stage functionalization via electrophilic aromatic substitution, cross-coupling reactions, or directed C-H activation, whereas the brominated analog pre-commits the para-position to reactivity pathways requiring dehalogenation or precludes certain modifications entirely [2].

Medicinal chemistry Fragment-based drug discovery Synthetic accessibility

Commercial Availability with Defined Purity Specification: 95% Minimum Purity for Reproducible Research

N-isobutyl-2-(trifluoromethyl)benzamide is commercially available with a documented minimum purity specification of 95% from multiple research chemical suppliers . In contrast, the closely related 4-amino-N-isobutyl-3-(trifluoromethyl)benzamide analog (CAS 1283102-20-4, MW = 260.26 g/mol) and 3-amino-N-isobutyl-5-(trifluoromethyl)benzamide (CAS 2504203-84-1) are listed in vendor catalogs without explicitly published purity specifications, introducing uncertainty for quantitative biological assays where compound integrity directly impacts dose-response accuracy . The defined 95% purity threshold for the target compound provides a verifiable quality benchmark that supports reproducible experimental outcomes.

Chemical procurement Quality assurance Reproducibility

Kinase Inhibitor Scaffold Classification: Ortho-CF₃ Benzamide Core Disclosed in EphB4 and Bcr-Abl Inhibitor Patent Families

N-isobutyl-2-(trifluoromethyl)benzamide belongs to the trifluoromethyl substituted benzamide class disclosed in US Patent Application US20060035897A1 as inhibitors of protein kinases including EphB4 kinase (designated as 'very preferred'), c-Abl, Flt-3, KDR, c-Src, c-Kit, FGFR-1, c-Raf, and RET kinases [1]. The patent specification explicitly teaches that 'compounds with trifluoromethyl phenyl moieties instead of the cyclopropyl moieties show activity' on one or more of these kinases, establishing the ortho-CF₃ benzamide core as a privileged scaffold for kinase inhibitor design [1]. Within this patent family, the specific ortho-CF₃ substitution pattern distinguishes these compounds from alternative substitution patterns (meta-CF₃ or para-CF₃) that may exhibit altered kinase selectivity profiles [2].

Kinase inhibition Oncology drug discovery EphB4 inhibitors

Synthetic Intermediate Versatility: Ortho-CF₃ Benzamide Core Compatible with Multi-Step Derivatization Pathways

The benzamide core of N-isobutyl-2-(trifluoromethyl)benzamide can be synthesized via established amidation methodologies including acid chloride-amine coupling or palladium-catalyzed carbonylation of aryl halides with primary amines [1][2]. The ortho-CF₃ substitution imparts electron-withdrawing character that activates the aromatic ring toward nucleophilic aromatic substitution at specific positions while simultaneously stabilizing the amide bond against hydrolytic cleavage due to the electron-withdrawing inductive effect of the CF₃ group [3]. This synthetic versatility contrasts with non-fluorinated N-isobutylbenzamide (MW = 177.24 g/mol), which lacks the electronic activation and metabolic stabilization conferred by the CF₃ group, and with 4-amino-N-isobutyl-3-(trifluoromethyl)benzamide analogs (MW = 260.26 g/mol), where the amino substituent introduces additional reactivity that may complicate multi-step synthetic sequences [4].

Organic synthesis Amide coupling Late-stage functionalization

Validated Application Scenarios for N-isobutyl-2-(trifluoromethyl)benzamide in Kinase Inhibitor Discovery and Synthetic Chemistry


Kinase Inhibitor Lead Generation: EphB4 and Bcr-Abl Targeted Library Synthesis

N-isobutyl-2-(trifluoromethyl)benzamide serves as a validated starting scaffold for constructing focused kinase inhibitor libraries targeting EphB4, Bcr-Abl, c-Kit, and Flt-3 kinases. The ortho-CF₃ benzamide core is explicitly disclosed in US Patent US20060035897A1 as the basis for trifluoromethyl-substituted benzamide kinase inhibitors, with the patent specification teaching that CF₃-substituted phenyl moieties confer kinase inhibition activity not observed in cyclopropyl-substituted analogs [1]. Researchers can utilize this compound to synthesize derivatives via amide N-alkylation, aromatic ring functionalization, or conjugation to heterocyclic warheads, generating compound libraries for screening against the kinase panel specified in the patent disclosure (EphB4 designated as 'very preferred' target; also c-Abl, Flt-3, c-Src, c-Kit, FGFR-1, c-Raf) [1].

Positional Isomer Differentiation Studies: Ortho vs. Meta CF₃ Structure-Activity Relationship Analysis

N-isobutyl-2-(trifluoromethyl)benzamide (ortho-CF₃) can be directly compared with its positional isomer 3-(trifluoromethyl)-N-isobutylbenzamide (meta-CF₃) in systematic structure-activity relationship studies. Both isomers share identical molecular formula (C₁₂H₁₄F₃NO) and molecular weight (245.24 g/mol) but possess distinct InChIKey identifiers (QSFAOLWJYNHKEP-UHFFFAOYSA-N for ortho; NCSVZJCXJPOZNL-UHFFFAOYSA-N for meta) reflecting their regiochemical difference [2][3]. This isomer pair provides an ideal system for investigating how CF₃ positional effects influence target binding, metabolic stability, and physicochemical properties without confounding variables from molecular weight or formula changes.

Late-Stage Functionalization Substrate: C-H Activation and Cross-Coupling at Unsubstituted Para-Position

N-isobutyl-2-(trifluoromethyl)benzamide provides an unsubstituted para-position on the benzene ring that is available for diverse late-stage functionalization reactions. In contrast to pre-functionalized analogs such as 4-bromo-N-isobutyl-2-(trifluoromethyl)benzamide (MW = 324.14 g/mol), which commits the para-position to reactivity dictated by the bromine substituent, the parent ortho-CF₃ benzamide (MW = 245.24 g/mol) offers greater synthetic flexibility . This compound can undergo electrophilic aromatic substitution (nitration, halogenation, sulfonation), directed C-H activation/functionalization, or serve as a coupling partner in transition metal-catalyzed cross-coupling reactions following halogenation, enabling modular construction of diverse benzamide derivatives for medicinal chemistry optimization.

Analytical Method Development and Quality Control Reference Standard

N-isobutyl-2-(trifluoromethyl)benzamide can be employed as a reference standard for developing and validating analytical methods that distinguish ortho-CF₃ benzamides from their meta- and para-substituted isomers. With a vendor-documented purity specification of 95% and a unique InChIKey (QSFAOLWJYNHKEP-UHFFFAOYSA-N), this compound provides a defined benchmark for establishing HPLC retention time markers, optimizing LC-MS separation conditions for positional isomer resolution, and calibrating NMR chemical shift references for the ortho-CF₃ benzamide class [1][2]. This application is particularly relevant for quality control laboratories supporting medicinal chemistry programs where isomeric purity directly impacts biological assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-isobutyl-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.